2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)- is a chemical compound known for its unique structure and properties It is a member of the butenone family, characterized by the presence of a butenone group attached to a cyclohexenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)- typically involves the reaction of 2-ethyl-6,6-dimethylcyclohexanone with an appropriate butenone precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to distillation to separate the desired product from any by-products. This method ensures a high purity of the final product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone group to a butanol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butenone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Butanol derivatives.
Substitution: Various substituted butenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique aroma and reactivity.
Mechanism of Action
The mechanism of action of 2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Buten-1-one, 1-(2-methyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)-
- 2-Buten-1-one, 1-(2-ethyl-5,5-dimethyl-1-cyclohexen-1-yl)-, (2E)-
Uniqueness
Compared to similar compounds, 2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)-, (2E)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.
Properties
CAS No. |
57934-98-2 |
---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-1-(2-ethyl-6,6-dimethylcyclohexen-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C14H22O/c1-5-8-12(15)13-11(6-2)9-7-10-14(13,3)4/h5,8H,6-7,9-10H2,1-4H3/b8-5+ |
InChI Key |
FKXJNDRRTCDTPL-VMPITWQZSA-N |
Isomeric SMILES |
CCC1=C(C(CCC1)(C)C)C(=O)/C=C/C |
Canonical SMILES |
CCC1=C(C(CCC1)(C)C)C(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.